2-ethoxy-N-[1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl]-5-methylbenzene-1-sulfonamide
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Overview
Description
2-ethoxy-N-[1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl]-5-methylbenzene-1-sulfonamide is a synthetic organic compound with a complex structure that combines various functional groups, contributing to its unique chemical and biological properties. This compound finds applications across multiple fields due to its potential bioactivity and distinctive chemical reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-ethoxy-N-[1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl]-5-methylbenzene-1-sulfonamide typically involves a multi-step process:
Formation of the tetrahydroquinoline core: : This involves the cyclization of appropriate precursors under acidic or catalytic conditions.
Introduction of the methoxyacetyl group: : Generally achieved by an acylation reaction using methoxyacetyl chloride in the presence of a base.
Ethoxylation and sulfonylation: : The ethoxy group is introduced via an etherification reaction, while the sulfonyl group is added through sulfonamide formation using suitable sulfonyl chlorides.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure controlled reaction conditions, higher yields, and better scalability. Key considerations include reaction temperature, choice of solvents, and purification methods like crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation, particularly at the tetrahydroquinoline ring, leading to the formation of quinoline derivatives.
Reduction: : Hydrogenation reactions can reduce the nitro group or other reducible functionalities within the molecule.
Substitution: : Both nucleophilic and electrophilic substitution reactions are feasible due to the presence of multiple reactive sites.
Common Reagents and Conditions
Oxidizing agents such as potassium permanganate or chromium trioxide.
Reducing agents like hydrogen gas in the presence of palladium catalyst or sodium borohydride.
Substitution typically involves reagents like alkyl halides or sulfonyl chlorides under basic or acidic conditions.
Major Products
Oxidation products include quinoline derivatives.
Reduction leads to the formation of amines or alcohols, depending on the functional group targeted.
Substitution reactions yield various substituted sulfonamides or ethers.
Scientific Research Applications
Chemistry
Studying the reactivity patterns and stability of the compound under various conditions.
As a synthetic intermediate for more complex molecules.
Biology
Investigating its potential as an inhibitor for specific biological pathways due to its unique structure.
Medicine
Potential therapeutic agent for treating diseases involving sulfonamide functionality, like antibacterial or antifungal applications.
Industry
Use as a building block in the synthesis of dyes, pigments, or other specialty chemicals.
Mechanism of Action
The compound's mechanism of action is largely determined by its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group often plays a crucial role in binding to active sites of enzymes, thereby inhibiting their function. The methoxyacetyl and tetrahydroquinoline groups contribute to the overall binding affinity and selectivity.
Comparison with Similar Compounds
2-ethoxy-N-[1-(acetyl)-1,2,3,4-tetrahydroquinolin-7-yl]-5-methylbenzene-1-sulfonamide: Lacks the methoxy group.
N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-5-methylbenzene-1-sulfonamide: Lacks the ethoxy group.
2-ethoxy-N-(7-quinolinyl)-5-methylbenzenesulfonamide: Lacks the methoxyacetyl and tetrahydro moieties.
Properties
IUPAC Name |
2-ethoxy-N-[1-(2-methoxyacetyl)-3,4-dihydro-2H-quinolin-7-yl]-5-methylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O5S/c1-4-28-19-10-7-15(2)12-20(19)29(25,26)22-17-9-8-16-6-5-11-23(18(16)13-17)21(24)14-27-3/h7-10,12-13,22H,4-6,11,14H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDZNAGMEWWPHRO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C)S(=O)(=O)NC2=CC3=C(CCCN3C(=O)COC)C=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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